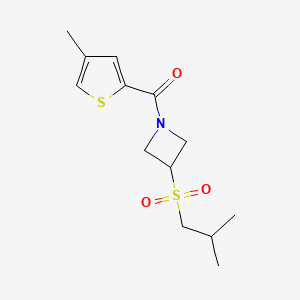

(3-(Isobutylsulfonyl)azetidin-1-yl)(4-methylthiophen-2-yl)methanone

Description

(3-(Isobutylsulfonyl)azetidin-1-yl)(4-methylthiophen-2-yl)methanone is a small-molecule compound featuring an azetidine (four-membered nitrogen-containing ring) core substituted with an isobutylsulfonyl group and linked to a 4-methylthiophen-2-yl moiety via a methanone bridge. This structure combines conformational rigidity from the azetidine ring with the electronic and steric effects of the sulfonyl and thiophenyl groups.

Properties

IUPAC Name |

[3-(2-methylpropylsulfonyl)azetidin-1-yl]-(4-methylthiophen-2-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO3S2/c1-9(2)8-19(16,17)11-5-14(6-11)13(15)12-4-10(3)7-18-12/h4,7,9,11H,5-6,8H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNZBQOZLGUYCGL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=C1)C(=O)N2CC(C2)S(=O)(=O)CC(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (3-(Isobutylsulfonyl)azetidin-1-yl)(4-methylthiophen-2-yl)methanone is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features an azetidine ring and a thiophene moiety, which are significant for its biological activity. The isobutylsulfonyl group enhances reactivity and potential therapeutic applications.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It is believed to inhibit tubulin assembly, similar to other colchicine-binding site inhibitors (CBSIs). This inhibition can lead to antiproliferative effects on cancer cells.

Antiproliferative Effects

Research indicates that compounds with similar structures exhibit significant antiproliferative activities. For instance, studies have shown that related azetidine derivatives can demonstrate IC50 values in the range of 10–33 nM against MCF-7 breast cancer cells. This suggests that this compound may also possess notable anticancer properties.

Enzyme Inhibition

The compound has been evaluated for its enzyme inhibitory activities. Enzyme inhibition studies are critical for understanding how the compound interacts with biological pathways. Preliminary findings suggest potential inhibition of key enzymes involved in cancer progression and inflammation, although specific data on this compound is limited.

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-Methylquinoline | Quinoline core | Antimicrobial, Anticancer |

| Isobutylsulfonamide | Sulfonamide group | Antibacterial |

| 4-Methylpyridine | Pyridine core | Neuroactive properties |

The unique combination of the azetidine and thiophene structures in this compound potentially enhances its biological activity compared to these similar compounds.

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of azetidine derivatives, including those similar to this compound. These studies typically involve:

- Synthesis Methods : Various synthetic routes have been explored to optimize yield and purity.

- Biological Assays : In vitro assays assessing cell viability, enzyme inhibition, and interaction with biological targets.

- Structure-Activity Relationships (SAR) : Investigating how structural modifications affect biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of (3-(Isobutylsulfonyl)azetidin-1-yl)(4-methylthiophen-2-yl)methanone, a comparative analysis with structurally related azetidinyl methanone derivatives is provided below. Key differences in substituents, physicochemical properties, and biological relevance are highlighted.

Structural Analogues

Key Comparative Insights

Sulfonyl Group Variations The cyclohexylsulfonyl analogue () exhibits higher molecular weight (327.5 vs. target compound’s ~325.4*) and greater lipophilicity due to the bulky cyclohexyl group. This may enhance hydrophobic interactions in binding pockets but reduce aqueous solubility.

Backbone Flexibility The propan-1-one chain in ’s compound adds conformational flexibility, which might reduce target binding specificity compared to the rigid methanone linkage in the target compound .

Azetidine Modifications AZD1979 () incorporates a spiro-oxetanylazetidinyl moiety, which reduces ring strain and enhances metabolic stability compared to non-spiro azetidines. This suggests that substituents on the azetidine ring (e.g., sulfonyl groups) in the target compound may influence its metabolic fate, though direct data are lacking .

Electronic and Steric Effects The 4-methylthiophenyl group in the target compound and its analogues (–10) contributes to π-π stacking interactions in biological systems.

Physicochemical and Pharmacokinetic Considerations

- Lipophilicity : The isobutylsulfonyl group in the target compound likely offers intermediate lipophilicity between the cyclohexyl (more lipophilic) and methoxyphenyl (more polar) analogues.

- Metabolism : Sulfonyl groups are generally resistant to oxidative metabolism, but the azetidine ring’s strain may predispose it to ring-opening reactions, as seen in spiro-azetidine systems ().

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.